molecular formula C21H21N3 B2868589 4,4',4''-(1,3,5-Cyclohexanetriyl)tris-pyridine CAS No. 7041-17-0

4,4',4''-(1,3,5-Cyclohexanetriyl)tris-pyridine

Cat. No.: B2868589
CAS No.: 7041-17-0
M. Wt: 315.42
InChI Key: FSPMLKBOYQHBDI-UHFFFAOYSA-N
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Description

4,4’,4’'-(1,3,5-Cyclohexanetriyl)tris-pyridine is a chemical compound with the molecular formula C21H21N3 It is a tris-pyridine derivative, where three pyridine rings are attached to a cyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(1,3,5-Cyclohexanetriyl)tris-pyridine typically involves the reaction of 1,3,5-tris(bromomethyl)cyclohexane with pyridine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by pyridine rings.

Industrial Production Methods

While specific industrial production methods for 4,4’,4’'-(1,3,5-Cyclohexanetriyl)tris-pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(1,3,5-Cyclohexanetriyl)tris-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

4,4’,4’'-(1,3,5-Cyclohexanetriyl)tris-pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and metal-organic frameworks (MOFs).

    Biology: Investigated for its potential as a molecular probe or sensor due to its ability to bind to specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4,4’,4’'-(1,3,5-Cyclohexanetriyl)tris-pyridine involves its ability to interact with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it may bind to specific proteins or nucleic acids, modulating their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,2’'-(1,3,5-Cyclohexanetriyl)tris-pyridine
  • 3,3’,3’'-(1,3,5-Cyclohexanetriyl)tris-pyridine
  • 4,4’,4’'-(1,3,5-Cyclohexanetriyl)tris-quinoline

Uniqueness

4,4’,4’'-(1,3,5-Cyclohexanetriyl)tris-pyridine is unique due to its specific structural arrangement, where the pyridine rings are attached to the 1,3,5-positions of the cyclohexane core. This configuration imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry.

Properties

IUPAC Name

4-(3,5-dipyridin-4-ylcyclohexyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3/c1-7-22-8-2-16(1)19-13-20(17-3-9-23-10-4-17)15-21(14-19)18-5-11-24-12-6-18/h1-12,19-21H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPMLKBOYQHBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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